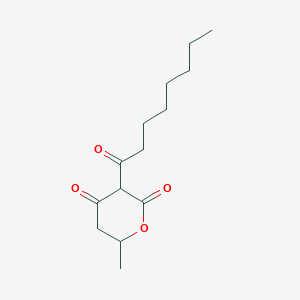
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that belongs to the class of pyranones. It is a yellowish powder that is soluble in water and ethanol. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway (Liu et al., 2015). It has also been shown to inhibit the replication of hepatitis B virus (Zhang et al., 2016).
Biochemical and Physiological Effects
Studies have shown that 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione exhibits anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015; Zhang et al., 2016). It has also been shown to have insecticidal properties against various pests (Liu et al., 2015). However, the biochemical and physiological effects of this compound on humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its potential applications in various fields of scientific research, including pharmaceuticals, food, and agriculture. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione. One potential direction is the development of new pharmaceuticals based on this compound for the treatment of inflammatory diseases, tumors, and viral infections. Another direction is the use of this compound as a natural insecticide in agriculture. Further studies are also needed to understand the biochemical and physiological effects of this compound on humans and the environment.
Conclusion
In conclusion, 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione involves the reaction of 6-methyl-3-oxoheptanoic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranone ring. This method has been reported in various studies, including the work of Liu et al. (2015) and Zhang et al. (2016).
Aplicaciones Científicas De Investigación
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione has been studied extensively for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015). In the food industry, it has been used as a flavoring agent due to its fruity and caramel-like aroma (Zhang et al., 2016). In agriculture, it has been shown to have insecticidal properties against various pests (Liu et al., 2015).
Propiedades
IUPAC Name |
6-methyl-3-octanoyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMMVOHUKXQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)CC(OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-octanoyloxane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

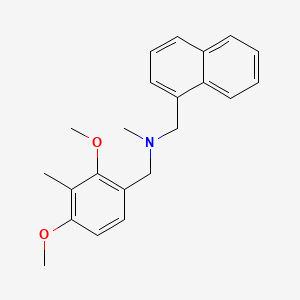
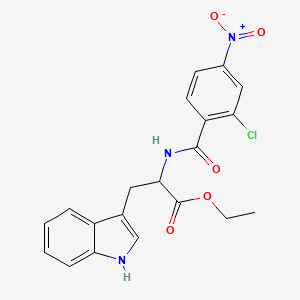
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
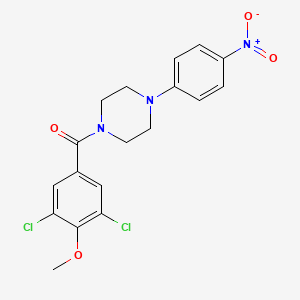
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
![sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
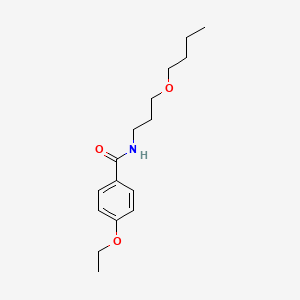
![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)